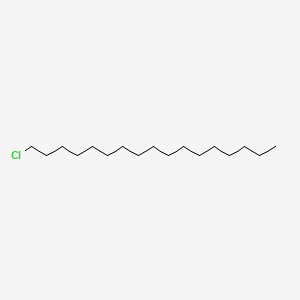

1-CHLOROHEPTADECANE

Cat. No. B8651837

Key on ui cas rn:

62016-75-5

M. Wt: 274.9 g/mol

InChI Key: FGIOHOBVUCNHBY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05562866

Procedure details

To a round bottom flask is added 42.4 (0.4 mol) of diethylene glycol under a nitrogen atmosphere. To this reaction mass is added 2.3 g (0.1 mole) of sodium over 1 hour. The reaction mass is heated to 130° C. whereby all of the sodium has reacted. Then 27.4 g (0.1 mol) of C17H35Cl is added over 1 hour and then kept for 17 hours at these conditions. Reaction temperature is then increased to 140° C. and kept for 17 hours at these conditions for 24 hours. The reaction mass upon cooling consists of 2 layers. GC shows the bottom layer to be mostly diethylene glycol. The reaction mass is filtered and the bottom diethylene glycol layer separated. The top organic layer is diluted with diethyl ether, water washed and dried over anhydrous MgSO4. After filtering, the organic layer is fractionally distilled to give a fraction at from 200°-220° C. and 2.25-2.5 mm containing the desired product, C17H35O(CH2CH2O)2OH, in two isomeric forms, one of which is the desired isomer of this invention, namely C8H17 (C6H13)CHCH2CH2 (OCH2CH2)2OH.

Name

C17H35O(CH2CH2O)2OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

42.4

Quantity

0.4 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Na].C(Cl)C[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]([O:37]CCOCCOO)[CH2:21]CCCCCCCCCCCCCCC>C(O)COCCO>[CH2:13]([CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:21][CH2:20][OH:37])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |^1:0|

|

Inputs

Step One

|

Name

|

C17H35O(CH2CH2O)2OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCC)OCCOCCOO

|

Step Two

[Compound]

|

Name

|

42.4

|

|

Quantity

|

0.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(COCCO)O

|

Step Three

|

Name

|

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Five

|

Name

|

|

|

Quantity

|

27.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCC)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(COCCO)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

kept for 17 hours at these conditions for 24 hours

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mass upon cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mass is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the bottom diethylene glycol layer separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The top organic layer is diluted with diethyl ether, water

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the organic layer is fractionally distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a fraction at from 200°-220° C. and 2.25-2.5 mm

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |